molecular formula C15H10Cl2F3N5S B12438932 3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B12438932
M. Wt: 420.2 g/mol
InChI Key: CCVYOEPPBMYGTR-UHFFFAOYSA-N
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Description

3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups The presence of a tetrazole ring and chlorophenyl group further enhances its chemical diversity

Preparation Methods

The synthesis of 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction involving ethylthiol and an appropriate leaving group.

    Formation of the Pyridine Ring: The pyridine ring is constructed through a series of cyclization reactions, often involving intermediates like nitriles or amides.

    Final Assembly: The final compound is assembled by coupling the tetrazole and pyridine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Chemical Reactions Analysis

3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chloro groups can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro and sulfanyl groups can participate in various interactions, such as hydrogen bonding or covalent bonding with target proteins.

Comparison with Similar Compounds

Similar compounds to 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine include:

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the tetrazole and sulfanyl groups, making it less versatile in terms of chemical reactivity.

    5-(2-chlorophenyl)-1,2,3,4-tetrazole: Lacks the pyridine and trifluoromethyl groups, limiting its applications in medicinal chemistry.

    2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the tetrazole and chlorophenyl groups, reducing its potential for biological interactions.

The unique combination of functional groups in 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H10Cl2F3N5S

Molecular Weight

420.2 g/mol

IUPAC Name

3-chloro-2-[2-[5-(2-chlorophenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C15H10Cl2F3N5S/c16-11-4-2-1-3-10(11)13-22-23-24-25(13)5-6-26-14-12(17)7-9(8-21-14)15(18,19)20/h1-4,7-8H,5-6H2

InChI Key

CCVYOEPPBMYGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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